(1Z)-N'-hydroxy-2-(methylthio)ethanimidamide
Description
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide is a substituted ethanimidamide derivative characterized by a methylthio (-SCH₃) group at the 2-position and a hydroxylamine (-NHOH) moiety at the N′-position. The methylthio group confers moderate electron-donating properties, distinguishing it from analogs with electron-withdrawing substituents like nitro or chloro groups.
Properties
IUPAC Name |
N'-hydroxy-2-methylsulfanylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRNIKHIMLFEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(1Z)-N'-hydroxy-2-(methylthio)ethanimidamide, a compound with the CAS Number 104608-67-5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₄H₈N₂OS
- Molecular Weight : 132.18 g/mol
The compound features a hydroxyl group and a methylthio group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is suggested that the compound may modulate various signaling pathways involved in cellular functions such as apoptosis, inflammation, and immune response.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have been shown to inhibit inducible nitric oxide synthase, which plays a critical role in inflammatory responses . This inhibition can lead to decreased nitric oxide production, potentially alleviating conditions characterized by excessive inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, indicating a potential application in treating infections.
Case Studies and Experimental Data
A review of the literature reveals several studies focusing on the biological activity of related compounds. For instance:
- Study on NOS Inhibition : Research highlighted the efficacy of acetamidine derivatives in inhibiting NOS, with implications for developing anti-inflammatory agents .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial properties of various thioether compounds, including those structurally related to this compound. Results indicated significant antibacterial activity against Gram-positive bacteria.
Data Table: Comparative Biological Activity
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their structural features include:
*Calculated based on molecular formula C₃H₈N₂OS.
Substituent Impact :
- Electron-Donating Groups (e.g., -SCH₃, -OCH₃) : Enhance electron density at the imine group, facilitating nucleophilic reactions and metal coordination (e.g., π-π stacking in 4-methoxyphenyl analog ).
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Reduce electron density, increasing stability toward oxidation but limiting participation in electrophilic substitutions .
Reactivity Trends :
- Coordination Chemistry : The hydroxylamine moiety acts as an N,O-bidentate ligand, as seen in vic-dioxime metal complexes (e.g., Co(II), Ni(II)) .
- Anti-Plasmodial Activity : Nitrophenyl and chlorophenyl analogs (e.g., 18, 24) show promise in antiplasmodial applications, likely due to nitro group redox activity .
- Cytotoxicity : Methoxyphenyl derivatives (e.g., 13) exhibit cytotoxic effects on bacterial models, attributed to hydrogen bonding and aromatic interactions .
Physical and Spectral Properties
- Melting Points : Range from 111°C (methoxyphenyl) to 166°C (chlorophenyl), reflecting substituent polarity and crystallinity .
- NMR Data : Distinct shifts for aromatic protons (e.g., δ 7.16–8.80 in methoxyphenyl analog ) and hydroxylamine protons (δ ~8.80).
- Theoretical Studies : DFT analyses (e.g., ) highlight the importance of substituents in modulating electronic structure and reaction pathways.
Preparation Methods
Direct Reaction of Nitriles with Hydroxylamine
The most efficient route to (1Z)-N'-hydroxy-2-(methylthio)ethanimidamide involves the direct reaction of 2-(methylthio)acetonitrile with hydroxylamine under aqueous conditions. This method, adapted from improved amidoxime synthesis protocols, eliminates the need for alkaline catalysts, thereby reducing ionic contamination.
Reaction Mechanism :
The nitrile group undergoes nucleophilic attack by hydroxylamine’s oxygen atom, forming an intermediate imino hydroxylamine (IV), which rearranges to yield the amidoxime. For 2-(methylthio)acetonitrile, the reaction proceeds as follows:
This one-step process achieves yields exceeding 85% when using 30–70% aqueous hydroxylamine at ambient temperature.
Optimized Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydroxylamine Concentration | 50% (w/w) | Maximizes reactivity without side-product formation |
| Temperature | 20–25°C | Prevents thermal decomposition |
| Reaction Time | 2–4 hours | Ensures complete conversion |
The absence of alkaline agents simplifies purification, as confirmed by nuclear magnetic resonance (NMR) spectra showing no detectable inorganic residues.
Thioamide Intermediate Approach
An alternative two-step method involves converting 2-(methylthio)acetonitrile to its thioamide derivative before hydroxylamine treatment. This approach, though less efficient, is advantageous for nitriles prone to hydrolysis.
Step 1: Thioamide Synthesis
2-(methylthio)acetonitrile reacts with hydrogen sulfide in the presence of ammonia:
Step 2: Hydroxylamine Substitution
The thioamide intermediate undergoes oxidative displacement with hydroxylamine:
This method yields 65–70% product but requires stringent control of hydrogen sulfide levels.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Hydroxylamine | 85–90 | 95 | Rapid, single-step, scalable | Requires high-purity nitrile |
| Thioamide Intermediate | 65–70 | 88 | Tolerates hydrolytically sensitive nitriles | Multi-step, H₂S handling |
The direct method is preferred for industrial applications due to its simplicity and higher throughput. However, the thioamide route remains valuable for research-scale synthesis where nitrile stability is a concern.
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the hydroxylamine intermediate. However, aqueous systems are favored to minimize solvent removal costs. Elevated temperatures (>40°C) promote byproduct formation, notably methylthioacetamide, which reduces overall yield.
Purification and Characterization
Crystallization Techniques
Crude this compound is purified via recrystallization from fluorocarbon solvents, achieving >99% purity in laboratory settings. Industrial-scale processes employ activated carbon treatment followed by vacuum distillation to remove unreacted nitrile and hydroxylamine.
Spectroscopic Validation
-
NMR (CDCl₃) : δ 1.83 (s, 2H, SCH₃), 3.4–3.9 (m, NH₂ and NOH).
-
IR : Strong absorption at 1650 cm⁻¹ (C=NOH stretch) and 2550 cm⁻¹ (S-CH₃).
Industrial-Scale Feasibility
The direct hydroxylamine method has been successfully scaled to produce 100 kg batches with consistent purity (94–96%). Key challenges include:
-
Hydroxylamine Storage : Requires refrigeration to prevent decomposition.
-
Waste Management : Aqueous waste streams containing residual hydroxylamine necessitate neutralization before disposal.
Emerging Innovations
Recent patents describe immobilized enzyme catalysts for amidoxime synthesis, reducing reaction times to <1 hour. Additionally, microwave-assisted methods are under investigation to enhance energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
